molecular formula C14H13F3N4O2S B6979762 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea

Cat. No.: B6979762
M. Wt: 358.34 g/mol
InChI Key: ASTRBZNDSCQOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a complex organic compound that features a thiadiazole ring, a trifluoromethoxyphenyl group, and a cyclopropylurea moiety

Properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-8-20-21-12(24-8)18-11(22)19-13(5-6-13)9-3-2-4-10(7-9)23-14(15,16)17/h2-4,7H,5-6H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTRBZNDSCQOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxyphenyl group is then introduced via a substitution reaction, followed by the formation of the cyclopropylurea moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and trifluoromethoxyphenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The cyclopropylurea moiety may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea: can be compared with other thiadiazole derivatives and trifluoromethoxyphenyl compounds.

    Similar compounds: include 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]urea and 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-[3-(methoxy)phenyl]cyclopropyl]urea.

Uniqueness

The uniqueness of this compound lies in its combination of a thiadiazole ring, a trifluoromethoxyphenyl group, and a cyclopropylurea moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable subject for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.